molecular formula C26H22ClN3O3S B2700005 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 894554-93-9

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2700005
CAS RN: 894554-93-9
M. Wt: 491.99
InChI Key: NAFAMSLWNKBRAD-UHFFFAOYSA-N
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Description

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Compounds with structures similar to "2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide" have shown significant antibacterial activity. For instance, a study on novel thiazolidine derivatives highlighted their potent antibacterial and antifungal properties, confirming their potential in addressing microbial infections (Kumar et al., 2012). Similarly, other research has demonstrated the effectiveness of thiazolidine-2,4-dione derivatives in treating inflammatory diseases by inhibiting key enzymes involved in inflammation processes (Ma et al., 2011).

Anti-Inflammatory and Anticancer Activities

The synthesis and evaluation of 5-benzylidenethiazolidine-2,4-dione derivatives have revealed their significant potential in treating inflammatory diseases. These compounds were found to be superior to commercial anti-inflammatory drugs in inhibiting key enzymes and mediators involved in inflammation (Ma et al., 2011). In addition to anti-inflammatory properties, certain derivatives have also demonstrated anticancer activity. A study on 4-thiazolidinones containing the benzothiazole moiety has shown these compounds to be effective against various cancer cell lines, indicating their potential as antitumor agents (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-17-6-8-18(9-7-17)14-28-23(31)15-29-22-5-3-2-4-21(22)26(25(29)33)30(24(32)16-34-26)20-12-10-19(27)11-13-20/h2-13H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFAMSLWNKBRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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